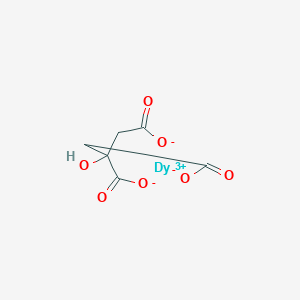
2-Amino-3-(thiazol-4-yl)propanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Amino-3-(thiazol-4-yl)propanoic acid and its derivatives involves multiple strategies, including the Hantzsch method for synthesizing N,N-disubstituted β-amino acids with thiazole, aromatic, and heterocyclic substituents. These methods enable the introduction of diverse functional groups, enhancing the compound's utility in further chemical transformations and applications in drug discovery (Mickevičius et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-Amino-3-(thiazol-4-yl)propanoic acid incorporates a thiazole ring, a feature that significantly influences its chemical behavior and interactions. The thiazole ring, known for its aromaticity, contributes to the stability and reactivity of the compound, facilitating its participation in various chemical reactions.
Chemical Reactions and Properties
This compound is versatile in chemical reactions, capable of undergoing nucleophilic substitutions, condensations, and cyclizations, among others. For example, the compound's amino group can participate in nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives with diverse biological activities (Colella et al., 2018).
Aplicaciones Científicas De Investigación
Antimicrobial and Agricultural Applications : Derivatives of 2-Amino-3-(thiazol-4-yl)propanoic acid exhibit antimicrobial activity. For instance, certain synthesized compounds with thiazole demonstrated discrete antimicrobial activity. One specific derivative, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, was found to promote rapeseed growth and increase seed yield and oil content (Mickevičius et al., 2013).
Synthesis of Combinatorial Libraries : The compound has been used in the synthesis of new combinatorial libraries, particularly in the context of drug discovery. A study details the solution-phase synthesis of a library of 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides, highlighting the method's advantages compared to existing ones (Zhuravel et al., 2005).
Luminescent Metal Complexes : 3-(thiazol-2-yl carbamoyl) propanoic acid, a related compound, was synthesized and used to create luminescent metal complexes with various metals. These complexes were evaluated for their antibacterial and antifungal potential (Kanwal et al., 2020).
Corrosion Inhibition : Amino acid-based corrosion inhibitors including derivatives of 2-Amino-3-(thiazol-4-yl)propanoic acid were synthesized and characterized. They demonstrated significant inhibition efficiency, acting as cathodic or mixed-type inhibitors in corrosion prevention (Srivastava et al., 2017).
Functional Modification of Hydrogels : Derivatives of 2-Amino-3-(thiazol-4-yl)propanoic acid, among other amine compounds, were used for the modification of poly vinyl alcohol/acrylic acid hydrogels, which showed potential for medical applications due to increased thermal stability and enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Anticancer and Antimicrobial Activity : Certain (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives, related to 2-Amino-3-(thiazol-4-yl)propanoic acid, were synthesized and evaluated for their anticancer and antimicrobial activity, showing significant potential in both areas (Pansare et al., 2019).
Direcciones Futuras
Future research could focus on further elucidating the synthesis, chemical reactions, mechanism of action, and safety profile of “2-Amino-3-(thiazol-4-yl)propanoic acid”. Additionally, the compound’s potential applications in various fields, such as medicine or materials science, could be explored .
Propiedades
IUPAC Name |
2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZIGVCQRXJYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561446 | |
| Record name | 3-(1,3-Thiazol-4-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(thiazol-4-yl)propanoic acid | |
CAS RN |
14717-97-6 | |
| Record name | 3-(1,3-Thiazol-4-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)







![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)



